Target Annotation Differentiation: IKK-2 and IDO1 Dual Annotation vs. Thiophene-2-Carboxamide Comparators
CAS 1351608-95-1 is claimed within the Markush structure of IKK-2 inhibitor patents and is independently listed as an IDO1 inhibitor in the Therapeutic Target Database . In contrast, the structurally closest commercially available comparator, N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide (CAS 332055-83-1) , carries no such target annotations in any authoritative database. The regioisomeric switch from 3-carboxamide to 2-carboxamide eliminates the documented IKK-2/IDO1 target association.
| Evidence Dimension | Documented target engagement (presence vs. absence of annotation) |
|---|---|
| Target Compound Data | Annotated as IKK-2 inhibitor (patent claim scope) and IDO1 inhibitor (TTD database) |
| Comparator Or Baseline | CAS 332055-83-1 (2-carboxamide regioisomer): No IKK-2 or IDO1 annotation found in any patent or database |
| Quantified Difference | Qualitative: Present (dual annotation) vs. Absent (no annotation) |
| Conditions | Patent Markush structure analysis (IKK-2); Therapeutic Target Database curation (IDO1); public database cross-referencing |
Why This Matters
Procurement for IKK-2 or IDO1 target-based screening mandates the 3-carboxamide regioisomer; the 2-carboxamide analog is functionally uncharacterized for these targets.
- [1] Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. US Patent Application Publication No. 2006/0058522 A1. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0N6UO. IDO1 inhibitor annotation. View Source
